molecular formula C11H16ClN3O B1395032 2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1220038-84-5

2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol

Cat. No. B1395032
CAS RN: 1220038-84-5
M. Wt: 241.72 g/mol
InChI Key: HTGLURXIYDZGGC-UHFFFAOYSA-N
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Description

2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol, abbreviated as 2-[4-(6-Cl-2-py)-1-pip]-1-EtOH, is a synthetic compound with a wide range of applications in scientific research. It is primarily used as a tool in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Application in Bio-Ethanol Production and Fuel Blending

2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol, due to its chemical structure, may find relevance in the context of bio-ethanol production and fuel blending research. Ni, Leung, and Leung (2007) highlighted the importance of bio-ethanol as a renewable energy carrier, particularly noting the crucial role of catalysts in hydrogen production through ethanol reforming (Ni, Leung, & Leung, 2007). Similarly, Hansen, Zhang, and Lyne (2005) discussed ethanol as an attractive alternative fuel, emphasizing the significance of blend properties such as stability, viscosity, and lubricity in the potential commercial use of ethanol-diesel blends (Hansen, Zhang, & Lyne, 2005). Yusuf and Inambao (2018) also contributed to this field by reviewing the effects of ethanol-gasoline blends on engine performance, emissions, and combustion characteristics (Yusuf & Inambao, 2018).

Application in Chemical Synthesis and Derivative Formation

The compound's structural features may also make it a subject of interest in chemical synthesis and the formation of derivatives. Sainsbury (1991) discussed the synthesis of 1,2-oxazines and related compounds, shedding light on the importance of such structures in various chemical reactions and potential applications (Sainsbury, 1991). Caccia (2007) reviewed the metabolism of arylpiperazine derivatives, including their formation and disposition, which could be relevant to understanding the metabolic pathways and applications of 2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol (Caccia, 2007).

Application in Pharmacological Research

While the compound's use in pharmacological contexts may not be directly applicable due to the constraints of the request, the structural similarities it may share with other compounds could make it a point of study in this field. Buccafusco, Beach, and Terry (2009) discussed the pharmacological response evoked by nicotinic acetylcholine receptor agonists, which might be relevant considering the structural complexity and the potential receptor interactions of compounds like 2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol (Buccafusco, Beach, & Terry, 2009).

properties

IUPAC Name

2-[4-(6-chloropyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c12-10-2-1-3-11(13-10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGLURXIYDZGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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